

4-Methyl-2-nitrophenol chemical properties and structure

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Compound of Interest

Compound Name: 4-Methyl-2-nitrophenol

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An In-depth Technical Guide to **4-Methyl-2-nitrophenol**: Properties, Synthesis, and Applications

Introduction

4-Methyl-2-nitrophenol, also widely known as 2-nitro-p-cresol, is an important aromatic organic compound that serves as a critical intermediate in the synthesis of a wide array of chemicals. Its unique molecular architecture, featuring a phenol backbone substituted with both a methyl and a nitro group, imparts a distinct set of chemical properties that are leveraged in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals.^[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, reactivity, and key applications, with a particular focus on its relevance to researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

The structure of **4-Methyl-2-nitrophenol** consists of a benzene ring functionalized with a hydroxyl group (-OH) at position 1, a nitro group (-NO₂) at position 2, and a methyl group (-CH₃) at position 4. The electron-withdrawing nature of the nitro group positioned ortho to the hydroxyl group significantly influences the compound's acidity and reactivity.

Caption: Chemical structure of **4-Methyl-2-nitrophenol**.

A summary of its key identifiers and physicochemical properties is presented below for easy reference.

Property	Value	Source(s)
IUPAC Name	4-methyl-2-nitrophenol	[2][3][4]
Synonyms	2-Nitro-p-cresol, 4-Hydroxy-3-nitrotoluene	[4][5][6][7]
CAS Number	119-33-5	[2][5][6][8]
Molecular Formula	C ₇ H ₇ NO ₃	[2][4][5][6]
Molecular Weight	153.14 g/mol	[2][5][6]
Appearance	Yellow to brownish crystalline solid	[9][10][11][12]
Melting Point	27-36.5 °C	[11][12][13]
Boiling Point	231.1 °C at 760 mmHg	[7][13]
Solubility	Slightly soluble in water; Soluble in ethanol, methanol	[7][9][10][11]
Density	~1.3 g/cm ³	[13]
Flash Point	108 °C (closed cup)	[5][13]
Vapor Pressure	0.0419 mmHg at 25°C	[7][11]

The presence of both a polar hydroxyl and a nitro group, along with a nonpolar aromatic ring and methyl group, gives the molecule moderate polarity. This structure allows for limited solubility in water but good solubility in polar organic solvents.[10]

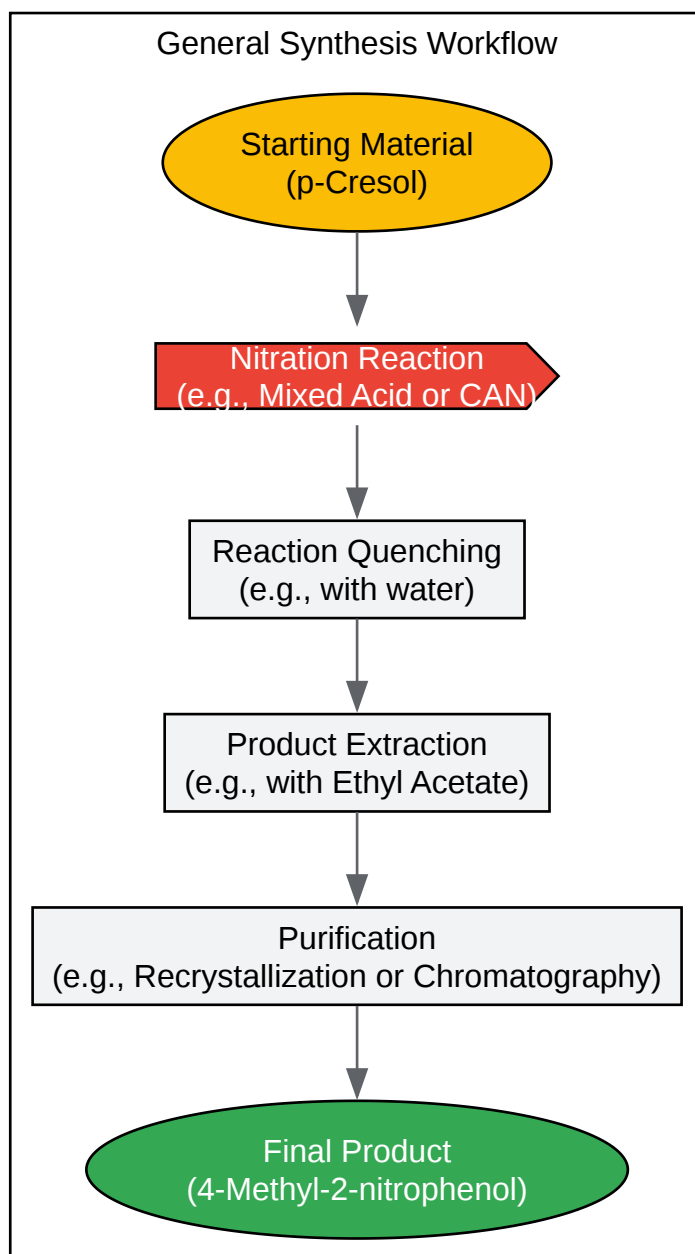
Spectroscopic Profile

Structural elucidation and purity assessment of **4-Methyl-2-nitrophenol** are routinely performed using standard spectroscopic techniques. Authoritative spectral data is publicly available through databases such as PubChem and the NIST WebBook.[3][4]

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, a singlet for the methyl group protons, and a broad singlet for the hydroxyl proton.
- ^{13}C NMR: The carbon NMR spectrum will display seven unique carbon signals, including those of the aromatic ring, the methyl carbon, and carbons bearing the hydroxyl and nitro groups.[3]
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the phenol group, characteristic peaks for aromatic C-H and C=C stretching, and strong absorption bands corresponding to the symmetric and asymmetric stretching of the N-O bonds in the nitro group.[3][4]
- Mass Spectrometry: Electron ionization mass spectrometry typically shows a prominent molecular ion peak corresponding to its molecular weight.[3]

Synthesis Methodologies

The synthesis of **4-Methyl-2-nitrophenol** is most commonly achieved through the electrophilic nitration of p-cresol. The choice of nitrating agent and reaction conditions is critical as it dictates the regioselectivity, yield, and purity of the final product.



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Caption: Generalized workflow for the synthesis of **4-Methyl-2-nitrophenol**.

Below is a comparative analysis of two prevalent methods.

Method	Starting Material	Key Reagents	Reaction Time	Yield (%)	Purity	Key Advantages	Key Disadvantages
Mixed Acid Nitration	p-Cresol	Nitric Acid, Sulfuric Acid	Several hours	Moderate to High	Variable	Inexpensive, well-established method	Formation of isomeric byproducts, potential for over-nitration, safety concerns
CAN Nitration	p-Cresol	Cerium(IV) Ammonium Nitrate (CAN), Acetonitrile	30 minutes	~95%	High (single product)	High regioselectivity, rapid reaction, high yield, milder conditions	CAN is a relatively expensive reagent

(Data sourced from BenchChem[1])

Experimental Protocol 1: Direct Nitration of p-Cresol with Mixed Acid

This traditional method employs a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO_2^+), which then attacks the electron-rich phenol ring.

Methodology:

- In a flask cooled in an ice-salt bath (0-5°C), slowly add concentrated sulfuric acid to a solution of p-cresol in a suitable solvent like dichloromethane.
- Maintain the temperature below 5°C and, with vigorous stirring, add a pre-cooled mixture of nitric acid and sulfuric acid dropwise. The low temperature is crucial to control the exothermic reaction and prevent over-nitration and byproduct formation.
- After the addition is complete, allow the reaction to proceed for several hours, monitoring its progress via Thin-Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction.
- Separate the organic layer, wash it with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a brine wash.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product.^[1]

Experimental Protocol 2: Direct Nitration of p-Cresol with Cerium(IV) Ammonium Nitrate (CAN)

This method offers a milder and more regioselective alternative to mixed acid nitration, often resulting in a cleaner product with higher yield.

Methodology:

- Dissolve p-cresol in acetonitrile in a reaction flask at room temperature.
- To this solution, add Cerium (IV) Ammonium Nitrate (CAN) portion-wise over 10 minutes with continuous stirring.
- Continue stirring for an additional 20 minutes. The reaction progress can be monitored by TLC.
- Once the reaction is complete, quench it with water.

- Extract the product using ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield **4-Methyl-2-nitrophenol** as the primary product.[\[1\]](#)

Chemical Reactivity and Applications

4-Methyl-2-nitrophenol is classified as an organonitrate compound and can act as a slight to strong oxidizing agent. It may undergo vigorous or even explosive reactions if mixed with reducing agents or strong bases.[\[9\]](#)

Its utility primarily stems from its role as a versatile chemical intermediate:

- **Dye Manufacturing:** It serves as a precursor in the synthesis of various azo dyes and other colorants.[\[1\]](#)
- **Further Synthesis:** The hydroxyl group can be alkylated, for instance, to form 4-Methyl-2-nitroanisole, another valuable chemical intermediate.[\[14\]](#)
- **Pharmaceutical and Agrochemical Industries:** It is a building block for more complex molecules with biological activity. One notable finding is its ability to inhibit acetylcholinesterase activity in rats, suggesting a potential, albeit preliminary, area of investigation for neurological disorders like Alzheimer's disease.

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling **4-Methyl-2-nitrophenol**.

Hazard Identification:

- **Toxicity:** Toxic if ingested and may cause severe injury or death upon skin contact or inhalation.[\[9\]](#)[\[11\]](#)
- **Irritation:** Causes serious eye irritation and skin irritation.[\[3\]](#)[\[5\]](#)[\[15\]](#) May also cause respiratory irritation.[\[3\]](#)[\[5\]](#)

- Flammability: It is a combustible material, and its vapors may form explosive mixtures with air when heated.[9]

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated area or under a chemical fume hood.[11][15]
- Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5][15]
- Avoid breathing dust or vapors.[15]
- Wash hands thoroughly after handling.[15]

First-Aid Measures:

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[15]
- Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[15]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[15]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[15]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]
- Keep away from incompatible substances such as reducing agents, strong bases, and sources of ignition.[9][11]

Conclusion

4-Methyl-2-nitrophenol is a compound of significant industrial and research interest. Its well-defined chemical properties and versatile reactivity make it a cornerstone intermediate for numerous synthetic applications. A thorough understanding of its synthesis, particularly the trade-offs between different methodologies, and strict adherence to safety protocols are paramount for its effective and safe utilization in the laboratory and in industrial processes. Its potential biological activities, such as acetylcholinesterase inhibition, warrant further exploration by the drug development community.

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